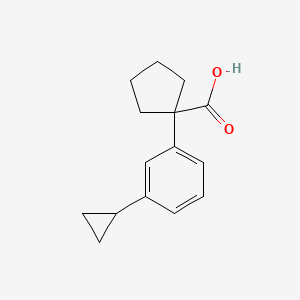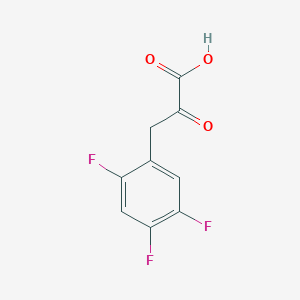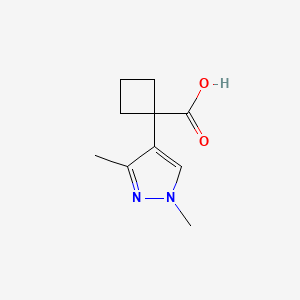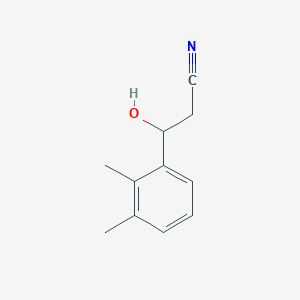
3-(2,3-Dimethylphenyl)-3-hydroxypropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dimethylphenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a hydroxyl group (-OH) attached to a propanenitrile backbone The compound also features a 2,3-dimethylphenyl group, which is a benzene ring substituted with two methyl groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-3-hydroxypropanenitrile typically involves the reaction of 2,3-dimethylbenzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide (NaCN) as the nitrile source and a base such as sodium hydroxide (NaOH) to facilitate the reaction. The reaction proceeds through the formation of an intermediate cyanohydrin, which is subsequently converted to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.
化学反应分析
Types of Reactions
3-(2,3-Dimethylphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl) or amines (e.g., NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,3-dimethylphenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(2,3-dimethylphenyl)-3-aminopropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2,3-Dimethylphenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,3-Dimethylphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations that modulate its biological effects.
相似化合物的比较
Similar Compounds
3-(2,3-Dimethylphenyl)-3-oxopropanenitrile: An oxidized derivative with a carbonyl group.
3-(2,3-Dimethylphenyl)-3-aminopropane: A reduced derivative with an amine group.
2,3-Dimethylphenyl isocyanate: A related compound with an isocyanate group instead of a nitrile group.
Uniqueness
3-(2,3-Dimethylphenyl)-3-hydroxypropanenitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structural features also make it a valuable intermediate in the synthesis of various organic compounds.
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
3-(2,3-dimethylphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H13NO/c1-8-4-3-5-10(9(8)2)11(13)6-7-12/h3-5,11,13H,6H2,1-2H3 |
InChI 键 |
PQUPAJYZGDWSSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(CC#N)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


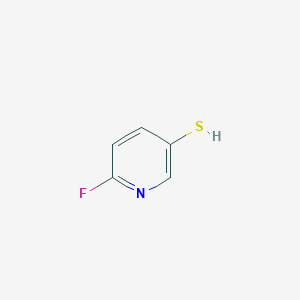
![2-(Prop-2-yn-1-yl)benzo[d]thiazole](/img/structure/B13597951.png)
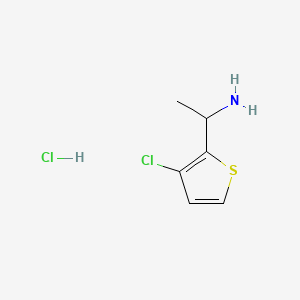
![tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate](/img/structure/B13597955.png)
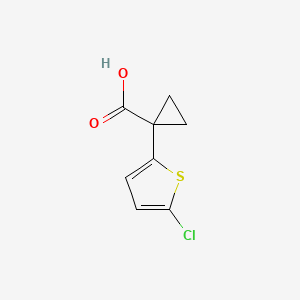
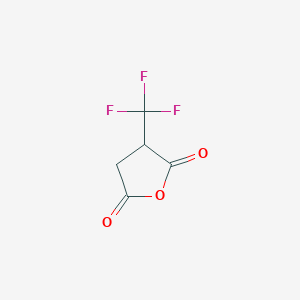
![3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
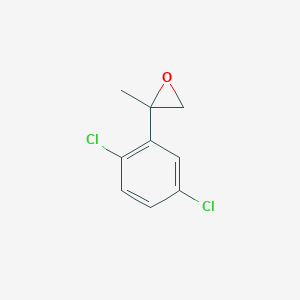
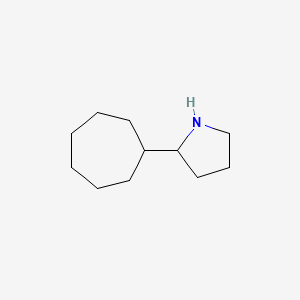
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13597992.png)
